N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
“N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound. It is an intermediate of the second-generation BTK inhibitor Acalabrutinib .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a phenyl ring attached to an acetamide group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The bond lengths and bond angles obtained by the crystallographic analysis of similar compounds well match the DFT optimized structure calculation results, and are within the normal range .
Scientific Research Applications
Synthesis and Characterization
Research has highlighted the synthesis and detailed characterization of compounds similar to N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. Studies involve three-step substitution reactions leading to the creation of boric acid ester intermediates with benzene rings, confirmed by techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods provide deep insights into the molecular structures and physicochemical properties of such compounds, essential for their application in further chemical transformations and material science applications (Huang et al., 2021).
Pharmaceutical Applications
Although specific studies on the pharmaceutical applications of this compound were not found, research on similar boric acid ester intermediates explores their potential as intermediates in the synthesis of novel compounds with anticipated biological activities. For instance, derivatives of similar structures have been evaluated for their anticancer activity, showcasing the versatility of these compounds in drug development and the investigation of new therapeutic agents (Evren et al., 2019).
Material Science and Sensor Technology
Boron-containing compounds, similar to this compound, have been studied for their potential applications in material science and sensor technology. For example, the synthesis and application of boronated phosphonium salts have been explored for their in vitro cytotoxicity and potential use in boron neutron capture therapy, a promising cancer treatment method. Such research underscores the potential of boron-containing compounds in developing new materials and technologies for healthcare applications (Morrison et al., 2010).
Mechanism of Action
Target of Action
Boronic acid derivatives, including pinacol esters, are often used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound may interact with palladium catalysts and various organic substrates in this context.
Mode of Action
The compound likely acts as a boron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a palladium catalyst . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, the Suzuki-Miyaura reaction requires a palladium catalyst and a base, and its efficiency can be influenced by the choice of these reagents .
Biochemical Analysis
Biochemical Properties
Boronic acid derivatives are known to play significant roles in carbon-carbon coupling and carbon heterocoupling reactions . They have unique structures that exhibit good biological activity and pharmacological effects .
Cellular Effects
Boronic acid derivatives have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Molecular Mechanism
Boronic acid derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Boronic acid derivatives are generally stable and resistant to degradation .
Metabolic Pathways
Boronic acid derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acid derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acid derivatives are known to interact with various cellular compartments and organelles .
properties
IUPAC Name |
N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO3/c1-9(18)17-10-6-7-12(16)11(8-10)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAJKMVUMKDEIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682250 |
Source
|
Record name | N-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218789-92-4 |
Source
|
Record name | N-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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